N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

Catalog No.
S3430306
CAS No.
500103-26-4
M.F
C28H26NO2P
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

CAS Number

500103-26-4

Product Name

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Molecular Formula

C28H26NO2P

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1

InChI Key

JISGHECLGYELKD-FGZHOGPDSA-N

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Subheading: DNA Synthesis

BIPOL-A1(R) can be used as a coupling reagent in DNA synthesis. Coupling reagents are essential components in the process of creating specific sequences of DNA molecules. BIPOL-A1(R) belongs to a class of coupling reagents called phosphoramidites. These reagents link together individual building blocks (nucleotides) to form a DNA strand. (Source: )

Subheading: Oligonucleotide Modification

Researchers can also use BIPOL-A1(R) to introduce chemical modifications to oligonucleotides (short pieces of DNA). These modifications can be used to improve the stability and functionality of oligonucleotides for various applications, such as antisense therapies and aptamers. (Source: )

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is an organophosphorus compound characterized by its unique structure that includes a phosphorus atom bonded to two (R)-1-phenylethyl groups and a dibenzo[d,f][1,3,2]dioxaphosphepin moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its interesting chemical properties and biological activities. The presence of the dibenzo structure contributes to its stability and reactivity, making it a subject of interest in various chemical research fields .

Due to the lack of information on the compound's specific use, a mechanism of action cannot be described at this time [, ].

  • No safety information regarding the compound's toxicity, flammability, or reactivity is currently available [, ].

The synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves several key reactions:

  • Formation of the Amine: The initial step often involves reacting (R)-1-phenylethylamine with phosphorus trichloride in the presence of triethylamine as a base in tetrahydrofuran. This reaction leads to the formation of a phosphoramidite intermediate.
  • Coupling with Dihydroxybiphenyl: The intermediate is then reacted with 2,2'-dihydroxybiphenyl under similar solvent conditions to yield the final product. The reaction conditions may vary, including temperature adjustments and the use of inert atmospheres to minimize side reactions .

Research indicates that N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine exhibits notable biological activities. Preliminary studies suggest potential anti-cancer properties and effects on cellular signaling pathways. The compound's ability to interact with biological targets may provide insights into its therapeutic potential, although further studies are necessary to fully elucidate its mechanisms of action and efficacy in vivo .

The synthesis methods for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine can be categorized into several stages:

  • Preparation of Starting Materials: Synthesis begins with the preparation of (R)-1-phenylethylamine and other precursors like phosphorus trichloride.
  • Multi-step Reaction: The process typically involves multi-step reactions that include:
    • Reaction of amine with phosphorus trichloride.
    • Coupling with biphenyl derivatives.
    • Purification and characterization of the product using techniques such as NMR spectroscopy and mass spectrometry .
  • Yield Optimization: Reaction yields can be optimized by adjusting solvent systems, temperatures, and reaction times.

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or other diseases.
  • Materials Science: Its unique structure allows for applications in creating novel materials with specific electronic or optical properties.
  • Catalysis: The compound may also be explored as a catalyst in various organic reactions owing to its phosphorus content .

Interaction studies involving N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for determining its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance (SPR) and molecular docking simulations are often employed to investigate these interactions .

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
N,N-Bis[(S)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepinSimilar dibenzo structureDifferent stereochemistry
Bis(1-naphthyl)phosphine oxidePhosphine oxide variantDifferent aromatic substituents
Diphenylphosphine oxideSimplified structureLacks dioxaphosphepin moiety

The uniqueness of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine lies in its specific stereochemistry and the presence of both phenylethyl groups and the dioxaphosphepin framework, which may confer distinct biological activities compared to similar compounds .

XLogP3

7.4

Dates

Modify: 2023-08-19

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